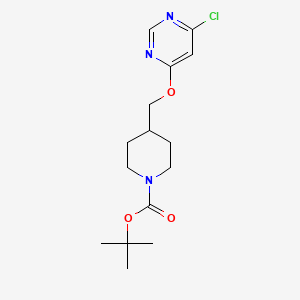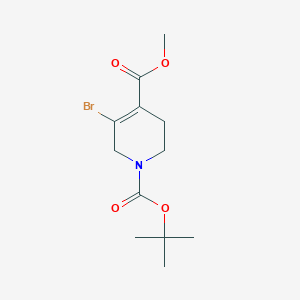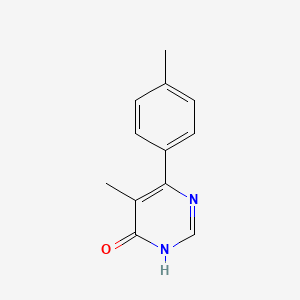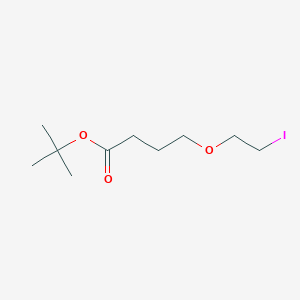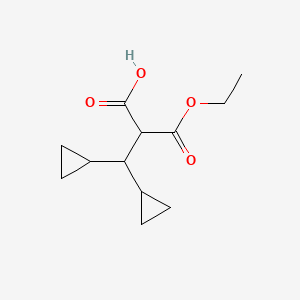
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is characterized by the presence of two cyclopropyl groups and an ethoxycarbonyl group attached to a propanoic acid backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid typically involves the reaction of cyclopropylmethyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid can be compared with other similar compounds, such as:
3,3-Dicyclopropylpropanoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and applications.
Ethyl 3,3-dicyclopropylpropanoate: Similar structure but with an ester functional group, leading to variations in its chemical behavior and uses.
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-(dicyclopropylmethyl)-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C12H18O4/c1-2-16-12(15)10(11(13)14)9(7-3-4-7)8-5-6-8/h7-10H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
BRPGWXUVQLGSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1CC1)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


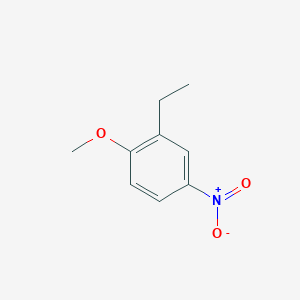
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
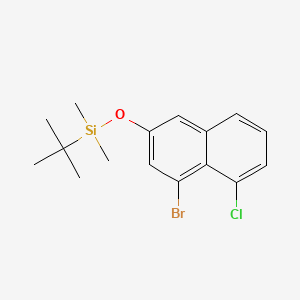
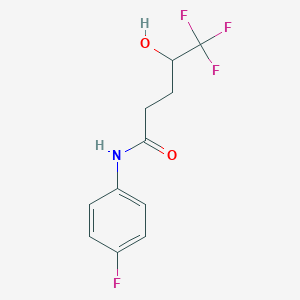
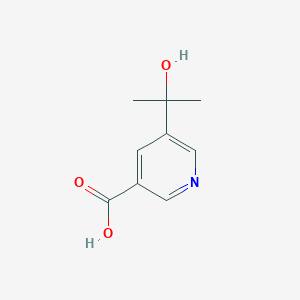
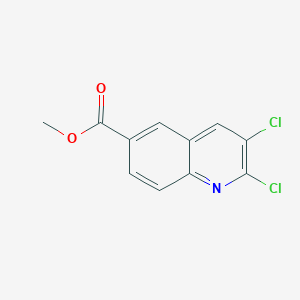

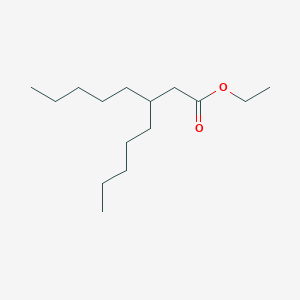
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)
